3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid typically involves the reaction of oxetane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives.
Reduction: Reduction reactions can yield different oxetane-based products.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxetane derivatives, while substitution reactions can produce a variety of functionalized oxetanes .
Scientific Research Applications
3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(tert-butoxy)carbonyl]oxetane-3-carboxylic acid include:
- 3-[(tert-butoxycarbonyl)amino]oxetane-3-carboxylic acid
- 3-[(tert-butoxycarbonyl)amino]methyl)oxetane-3-carboxylic acid
Uniqueness
Properties
CAS No. |
2138024-32-3 |
---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-8(2,3)14-7(12)9(6(10)11)4-13-5-9/h4-5H2,1-3H3,(H,10,11) |
InChI Key |
HIPBKLCHMMZGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(COC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.